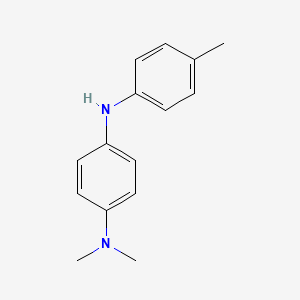
N~1~,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine: is an organic compound with the molecular formula C15H18N2. It is also known by other names such as p-Aminodimethylaniline and 4-(Dimethylamino)aniline . This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms and a 4-methylphenyl group attached to the benzene ring. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine typically involves the reaction of dimethylaniline with 4-nitrotoluene followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium dithionite or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using hydrogenation reactors . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments .
Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays .
Industry: It is used as an accelerator in the vulcanization of rubber and as a stabilizer in the production of polymers .
Mechanism of Action
The mechanism of action of N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzyme-catalyzed reactions, depending on the specific enzyme and reaction conditions . The pathways involved may include oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
- N,N-Dimethyl-1,4-phenylenediamine
- N,N-Diethyl-1,4-phenylenediamine
- N,N’-Diphenyl-1,4-phenylenediamine
Comparison: N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity, stability, and applications in various fields .
Properties
CAS No. |
132540-71-7 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-(4-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C15H18N2/c1-12-4-6-13(7-5-12)16-14-8-10-15(11-9-14)17(2)3/h4-11,16H,1-3H3 |
InChI Key |
CEFPMMOQPJTNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
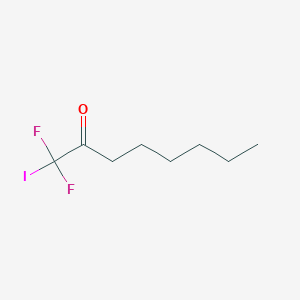
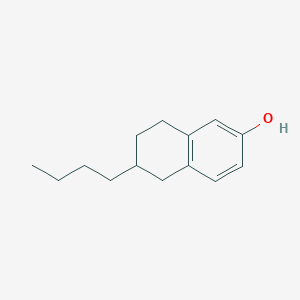
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
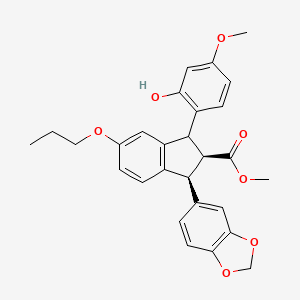
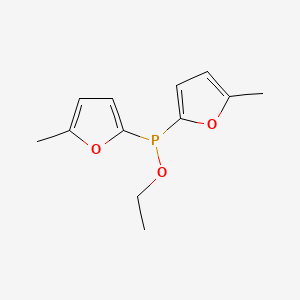
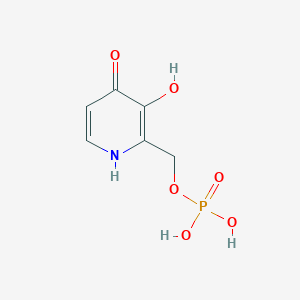
silane](/img/structure/B14276854.png)
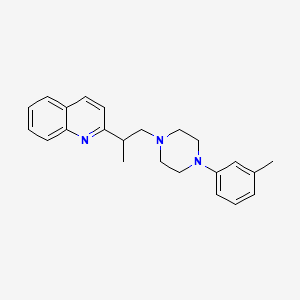
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
